2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
Description
2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with bromine and chlorine substituents on the indole rings, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17BrClN3O |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H17BrClN3O/c21-15-2-1-13-6-8-25(19(13)9-15)12-20(26)23-7-5-14-11-24-18-4-3-16(22)10-17(14)18/h1-4,6,8-11,24H,5,7,12H2,(H,23,26) |
InChI Key |
XOIKXKOCDFJAEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Bromination and Chlorination: The starting materials, 1H-indole, undergo bromination and chlorination reactions to introduce bromine and chlorine atoms at specific positions on the indole rings.
Acylation: The brominated and chlorinated indole derivatives are then subjected to acylation reactions to form the acetamide linkage.
Coupling Reaction: The final step involves coupling the two indole derivatives through an ethyl linker to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to improve solubility and reaction rates.
Temperature and Pressure: Control of temperature and pressure to achieve high yields and purity.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its functional groups and halogen substituents:
Indole Ring Reactivity
-
Electrophilic substitution : The bromine and chlorine substituents direct incoming electrophiles to specific positions, enabling further derivatization (e.g., nitration, alkylation).
-
Nucleophilic aromatic substitution : Halogen atoms facilitate displacement by nucleophiles (e.g., amines, alcohols) under basic conditions.
Acetamide Group Reactivity
-
Hydrolysis : Acidic or basic conditions convert the acetamide to a carboxylic acid or amine derivative, respectively.
-
Nucleophilic substitution : Replacement of the acetamide group with other nucleophiles (e.g., alcohols, thiols) via coupling reagents.
Halogen-Enabled Reactions
-
Cross-coupling : Bromine and chlorine act as leaving groups in Suzuki or Buchwald-Hartwig reactions, enabling carbon-carbon bond formation.
-
Nucleophilic displacement : Substitution of halogens by nucleophiles (e.g., cyanide, alkoxide) to form new carbon-heteroatom bonds.
Structural Influence on Reactivity
The dual halogenation (bromine and chlorine) creates distinct electronic environments, enhancing selectivity in reactions. For example:
-
Bromine’s larger size and lower electronegativity compared to chlorine may favor regioselective substitutions.
-
The acetamide group’s steric bulk could influence reaction pathways, steering substituents to less hindered positions.
Biological Implications
While not directly related to chemical reactions, the compound’s halogenation pattern is critical for its pharmacological activity. Studies on similar indole derivatives suggest that halogens modulate binding affinities to enzymes or receptors, potentially improving drug efficacy .
Comparison of Reaction Types
| Reaction Type | Key Features | Applications |
|---|---|---|
| Electrophilic substitution | Position-specific, acid-catalyzed | Functionalization for drug design |
| Nucleophilic substitution | Base-dependent, amide group reactivity | Targeted modification for bioactivity |
| Cross-coupling | Halogen leaving groups, transition metal catalysts | Diversification of pharmacophores |
Scientific Research Applications
Anticancer Activity
Research has indicated that indole derivatives often exhibit promising anticancer properties. For instance, compounds similar to 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that indole derivatives could effectively target multiple signaling pathways involved in cancer progression, suggesting that this compound might similarly affect tumor growth in vitro and in vivo models .
Antiviral Properties
Indole derivatives have also been investigated for their antiviral potentials. Preliminary studies have indicated that compounds with similar structures can exhibit inhibitory effects against viruses such as the influenza virus and other RNA viruses. The mechanism of action typically involves interference with viral replication or entry into host cells. For example, certain indole-based compounds have been reported to inhibit viral RNA polymerase activity, which is crucial for viral replication .
Antimicrobial Activity
The antimicrobial efficacy of indole derivatives has been well-documented. Compounds like 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide may possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | The compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 12 µM. |
| Study 2 | Investigate antiviral activity | Demonstrated inhibition of viral replication in Vero cells infected with the influenza virus at concentrations of 10 µM. |
| Study 3 | Assess antimicrobial properties | Exhibited effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-1H-indol-1-yl)pentanoic acid
- 2-(7-bromo-1H-indol-3-yl)ethanamine hydrochloride
Uniqueness
2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to other indole derivatives.
Biological Activity
The compound 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a member of the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This indicates the presence of bromine and chlorine substituents on the indole rings, which may influence its biological activity.
Biological Activity Overview
The biological activities of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide have been investigated in various studies. Key findings include:
Antimicrobial Activity
Studies have shown that indole derivatives exhibit significant antimicrobial properties. For instance, compounds related to this structure have demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 45 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
These results suggest that similar compounds can serve as potential alternatives to conventional antibiotics .
Anticancer Activity
The anticancer potential of indole derivatives has been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation in various cell lines:
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| MCF-7 | 225 | 53 |
| A549 | 200 | 47 |
| Caco-2 | 180 | 60 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the S phase, indicating its potential as an anticancer agent .
Case Studies and Research Findings
Recent studies have highlighted the specific mechanisms through which indole derivatives exert their biological effects:
- Study on Antimicrobial Activity : A study evaluated a series of indole derivatives, including those similar to our compound. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
- Anticancer Mechanisms : Research on related compounds revealed that they could inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells .
- Synergistic Effects : Some studies have explored the synergistic effects of combining this compound with other chemotherapeutic agents, showing enhanced efficacy against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing halogenated indole acetamide derivatives like this compound?
- Methodology : A typical approach involves coupling halogenated indole precursors via N-alkylation or amidation. For example, describes the synthesis of indole derivatives using NaH in DMF to facilitate nucleophilic substitution reactions. Reaction optimization may include adjusting solvent polarity (e.g., DMF vs. dichloromethane), temperature (e.g., 35°C for 8 hours), and stoichiometric ratios of reactants .
- Characterization : Post-synthesis purification via recrystallization and structural validation using -NMR, -NMR, and HRMS are critical .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : -NMR identifies proton environments (e.g., indole NH signals at δ 10-12 ppm). -NMR confirms carbonyl (C=O) and halogenated aromatic carbons .
- HRMS : Validates molecular formula by matching calculated and observed m/z values (e.g., CHBrClNO requires precise mass accuracy ≤ 2 ppm) .
Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- Assays :
- Bcl-2/Mcl-1 Inhibition : Fluorescence polarization assays using recombinant proteins ( ).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination in leukemia or solid tumor models) .
Advanced Research Questions
Q. How can substituent effects at the 6-bromo and 5-chloro positions modulate biological activity?
- SAR Analysis :
- Halogen Impact : Bromine at C6 increases steric bulk and lipophilicity, potentially enhancing membrane permeability. Chlorine at C5 may stabilize π-π interactions with target proteins (e.g., Bcl-2 family) .
- Side Chain Modifications : Ethylacetamide linkers (as in the target compound) balance solubility and binding affinity. Compare with bulkier substituents (e.g., naphthalen-1-yl in ) to assess steric tolerance .
Q. How should researchers resolve contradictions in reported bioactivity data for similar indole derivatives?
- Approach :
- Data Normalization : Control for assay variability (e.g., cell line selection, incubation time).
- Structural Reanalysis : Verify compound purity via HPLC and exclude degradation products. Cross-reference with crystallographic data (e.g., ) to confirm stereochemistry .
Q. What role do nickel ferrite nanoparticles play in optimizing indole derivative synthesis?
- Catalytic Mechanism : NiFeO nanoparticles enhance reaction efficiency in multi-component reactions (MCRs) by providing high surface area and magnetic recoverability. demonstrates their use in synthesizing oxazol-5(4H)-one derivatives under reflux, reducing reaction time and improving yields (up to 85%) .
Q. How can computational modeling predict binding modes of this compound with apoptotic regulators like Bcl-2?
- Methods :
- Docking Studies : Use software like AutoDock Vina to simulate interactions between the indole core and Bcl-2’s hydrophobic groove. Validate with molecular dynamics simulations to assess stability .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with inhibitory potency .
Safety and Methodological Challenges
Q. What precautions are critical when handling bromo- and chloro-substituted indole derivatives?
- Safety Protocols :
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., HBr/HCl byproducts) .
- PPE : Nitrile gloves and lab coats to prevent dermal exposure. Emergency eyewash stations for accidental splashes .
Q. How can researchers address the lack of ecological toxicity data for halogenated indole acetamides?
- Proposed Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
